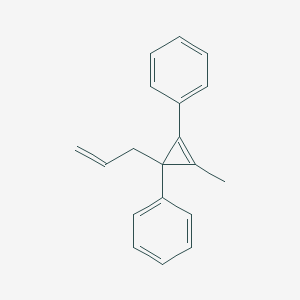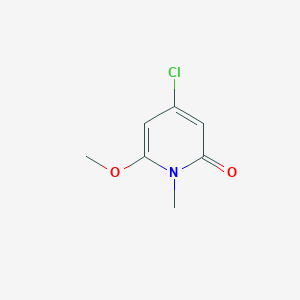![molecular formula C10H15NO3Si B14515835 Silane, trimethyl[(3-nitrophenyl)methoxy]- CAS No. 62673-14-7](/img/structure/B14515835.png)
Silane, trimethyl[(3-nitrophenyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(3-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to a (3-nitrophenyl)methoxy moiety. Organosilicon compounds like this one are known for their versatility in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl[(3-nitrophenyl)methoxy]- typically involves the reaction of trimethylsilyl chloride with (3-nitrophenyl)methanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl[(3-nitrophenyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The trimethylsilyl group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrosilylation: Platinum or rhodium catalysts.
Major Products Formed:
Reduction of the nitro group: (3-aminophenyl)methoxy-trimethylsilane.
Substitution of the methoxy group: Various substituted phenylmethoxy-trimethylsilanes.
Hydrosilylation products: Silane derivatives with added functional groups.
Scientific Research Applications
Silane, trimethyl[(3-nitrophenyl)methoxy]- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its unique chemical properties can improve performance.
Mechanism of Action
The mechanism by which silane, trimethyl[(3-nitrophenyl)methoxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its electron-donating properties, which can stabilize reactive intermediates during chemical reactions. Additionally, the nitrophenyl group can participate in electron transfer processes, further enhancing the compound’s reactivity.
Molecular Targets and Pathways:
Trimethylsilyl group: Stabilizes carbocations and radicals, facilitating various organic transformations.
Nitrophenyl group: Participates in electron transfer reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the nitrophenyl moiety.
(3-Nitrophenyl)methanol: A compound with a similar nitrophenyl group but lacking the trimethylsilyl moiety.
Uniqueness: Silane, trimethyl[(3-nitrophenyl)methoxy]- is unique due to the combination of the trimethylsilyl and nitrophenyl groups, which confer distinct chemical properties. The trimethylsilyl group provides stability and reactivity, while the nitrophenyl group enhances electron transfer capabilities. This combination makes the compound particularly versatile in various chemical and industrial applications.
Properties
CAS No. |
62673-14-7 |
|---|---|
Molecular Formula |
C10H15NO3Si |
Molecular Weight |
225.32 g/mol |
IUPAC Name |
trimethyl-[(3-nitrophenyl)methoxy]silane |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-5-4-6-10(7-9)11(12)13/h4-7H,8H2,1-3H3 |
InChI Key |
MZFDJGAAHITEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



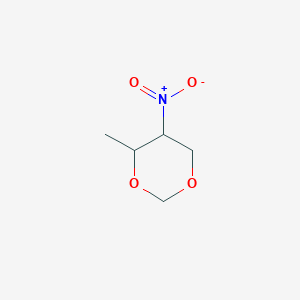
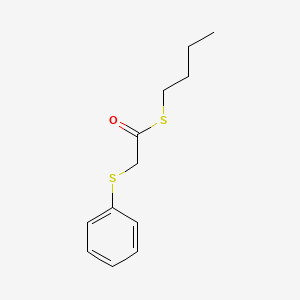
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



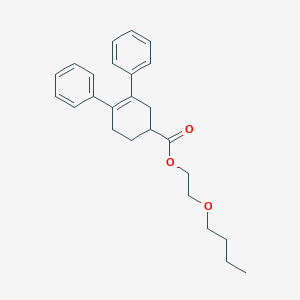
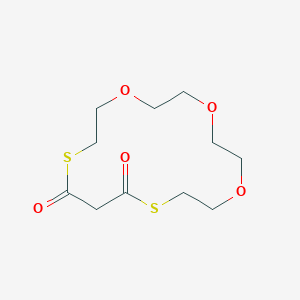
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
